molecular formula C19H22N6O3 B6439675 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one CAS No. 2549030-51-3

6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one

Cat. No. B6439675
CAS RN: 2549030-51-3
M. Wt: 382.4 g/mol
InChI Key: FOWDMMQYUUQQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one” is a novel and potent brain penetrant inhibitor of extracellular vesicle release . It has been identified as a potent (pIC50 = 6.57) and selective non-competitive inhibitor of nSMase2 . The compound is metabolically stable, with excellent oral bioavailability (%F = 88) and brain penetration .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 382.424 . Its solubility in DMSO is unknown . More detailed physical and chemical properties are not available in the search results.

Mechanism of Action

Target of Action

The primary target of this compound is neutral sphingomyelinase 2 (nSMase2) . nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin to phosphocholine and ceramide, a crucial step in the formation and release of extracellular vesicles, which are vital for intracellular communication .

Mode of Action

The compound acts as a potent, selective inhibitor of nSMase2 . By inhibiting nSMase2, it disrupts the formation and release of extracellular vesicles, thereby affecting intracellular communication .

Biochemical Pathways

The inhibition of nSMase2 affects the sphingolipid signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting nSMase2, the compound disrupts the balance of sphingolipids, which can have downstream effects on these cellular processes .

Pharmacokinetics

The compound has been identified as having excellent oral bioavailability and brain penetration . These pharmacokinetic properties are crucial for its potential use as a therapeutic agent, particularly for neurological diseases where brain penetration is essential .

Result of Action

The inhibition of nSMase2 by the compound leads to a significant reduction in the release of extracellular vesicles from the brain . This could potentially slow down the progression of diseases like Alzheimer’s disease (AD), where increased activity of nSMase2 and associated extracellular vesicle release have been implicated .

properties

IUPAC Name

3-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-12-13(2)25-16(20-12)4-6-18(23-25)28-11-14-7-9-24(10-8-14)19(27)15-3-5-17(26)22-21-15/h3-6,14H,7-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWDMMQYUUQQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=NNC(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridazin-6-one

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